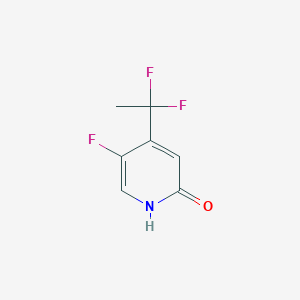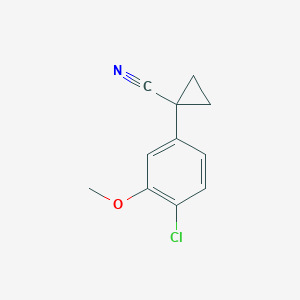![molecular formula C16H23N3O4 B13524699 Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)
Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the methoxycarbonyl-pyridinyl moiety in its structure makes it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable pyridine derivative. One common method includes the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as an intermediate, which is then reacted with methoxycarbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring can interact with various receptors and enzymes, potentially leading to modulation of their activity. The methoxycarbonyl-pyridinyl moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the methoxycarbonyl-pyridinyl moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H23N3O4 |
|---|---|
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
tert-butyl 3-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-7-17-13(10-19)12-6-5-11(9-18-12)14(20)22-4/h5-6,9,13,17H,7-8,10H2,1-4H3 |
Clé InChI |
WRYHRXYAFAYOLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

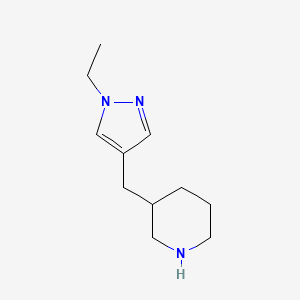
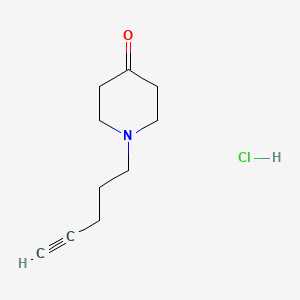
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
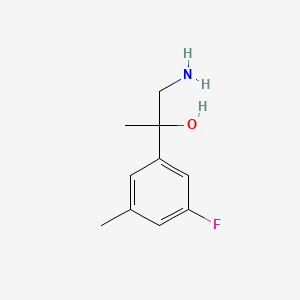
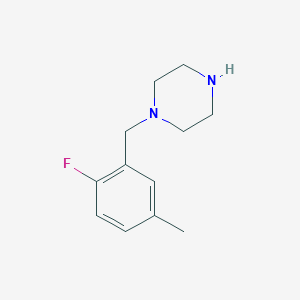

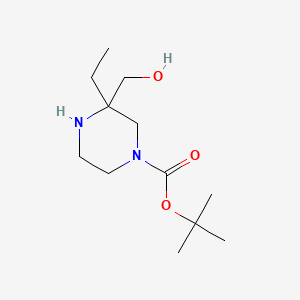
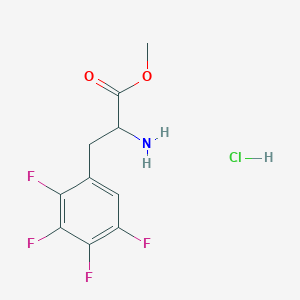
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)

